Enhanced Lipophilicity vs. Succinimidyl Acetate: XLogP3 Difference of +1.54
The target compound exhibits a computed XLogP3 of 0.2, whereas succinimidyl acetate (acetyl NHS ester, CAS 14464-29-0) has a LogP of −1.34, representing a difference of +1.54 log units [1]. This increased lipophilicity favors membrane partitioning and can enhance the oral bioavailability or cellular uptake of cyclobutylcarbonyl-derived prodrugs and conjugates.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 |
| Comparator Or Baseline | Succinimidyl acetate: LogP = −1.34 |
| Quantified Difference | ΔLogP = +1.54 |
| Conditions | Computed property (XLogP3 for target; vendor-reported LogP for comparator) |
Why This Matters
A LogP increase of ~1.5 units can translate into significantly improved passive membrane permeation, making the cyclobutylcarbonyl NHS ester a superior choice for designing cell-permeable probes or orally bioavailable prodrugs.
- [1] Kuujia. Cas no 128611-94-9: XLogP3 = 0.2. https://www.kuujia.com/cas-128611-94-9.html View Source
